3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate
CAS No.: 64909-33-7
Cat. No.: VC17984595
Molecular Formula: C8H9BClF4N3
Molecular Weight: 269.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64909-33-7 |
|---|---|
| Molecular Formula | C8H9BClF4N3 |
| Molecular Weight | 269.44 g/mol |
| IUPAC Name | 3-chloro-4-(dimethylamino)benzenediazonium;tetrafluoroborate |
| Standard InChI | InChI=1S/C8H9ClN3.BF4/c1-12(2)8-4-3-6(11-10)5-7(8)9;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 |
| Standard InChI Key | IDACRSRWLVEBGV-UHFFFAOYSA-N |
| Canonical SMILES | [B-](F)(F)(F)F.CN(C)C1=C(C=C(C=C1)[N+]#N)Cl |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
While experimental data for the dimethylamino variant remains sparse, comparative analysis with analogous diazonium salts allows estimation of key properties:
The tetrafluoroborate anion enhances stability compared to other diazonium salts (e.g., chlorides) by forming tight ion pairs, reducing premature decomposition .
Synthesis and Manufacturing
Diazotization of 3-Chloro-4-(dimethylamino)aniline
The synthesis follows classical diazotization methodology, adapted from procedures for aryldiazonium tetrafluoroborates :
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Diazotization:
Conducted at 0–5°C to stabilize the diazonium intermediate. -
Metathesis with HBF₄:
Precipitation in ice-cold ethanol yields the product as a crystalline solid.
Industrial-Scale Considerations
Large-scale production faces challenges due to the compound’s thermal instability. Continuous flow reactors with precise temperature control (−10°C to 5°C) and in situ quenching minimize decomposition risks. Solvent selection critically impacts yield; nonpolar media like hexane improve fluorination efficiency in downstream applications .
Reaction Mechanisms and Applications
Balz-Schiemann Fluorination
Under thermal or photolytic conditions, the compound undergoes fluorine transfer from the tetrafluoroborate anion to the aryl ring:
Key findings from analogous systems :
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Solvent Effects: Nonpolar solvents (e.g., hexane) enhance yields by stabilizing ion pairs (85–90% yield at 70°C vs. 50% in water).
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Substituent Effects: Electron-donating dimethylamino groups retard fluorination, requiring higher temperatures (80–90°C) compared to electron-deficient analogs.
Azo Coupling Reactions
The diazonium cation couples with electron-rich aromatics (e.g., phenols, amines) to form azo dyes:
Applications include:
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Textile Dyes: Orange-red shades due to conjugation with the dimethylamino group.
-
Photoresists: Light-induced decomposition enables patterning in microfabrication.
Photochemical Decomposition
Visible-light irradiation (435–455 nm) cleaves the N≡N bond, generating aryl radicals for C−H functionalization:
This pathway is exploited in polymer grafting and surface modification .
| Hazard | Mitigation Strategy |
|---|---|
| Explosive Decomposition | Store at −20°C; avoid mechanical shock |
| HF Release | Use CaCO₃ traps; PPE (gloves, face shield) |
| Photosensitivity | Amber glass containers; dark storage |
Thermal stability assays for the dimethylamino derivative indicate onset decomposition at 62°C (DSC), necessitating refrigeration during transport.
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